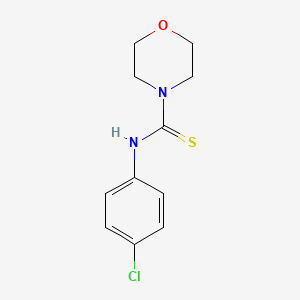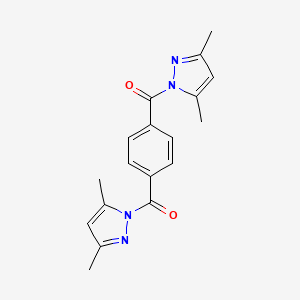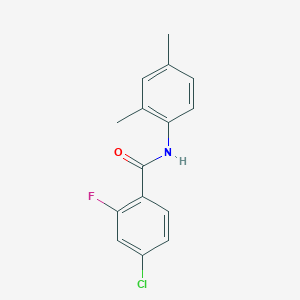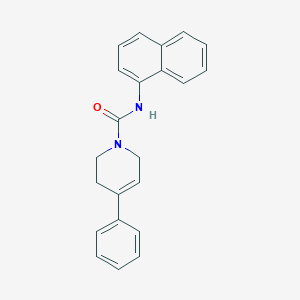![molecular formula C12H13BrClNO3 B5700799 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine, also known as BCPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCPM has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine exerts its biological activity by binding to specific proteins and modulating their function. 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has been shown to bind to the protein FKBP12, which is involved in the regulation of cell growth and survival. 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has also been shown to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of protein-protein interactions. 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine is also relatively easy to synthesize, and its synthesis can be optimized to increase its yield and purity. However, 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the study of 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine, including the optimization of its synthesis method, the identification of its protein targets, and the development of 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine-based drugs for the treatment of cancer and other diseases. Further studies are also needed to determine the safety and efficacy of 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine in vivo and to investigate its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has been synthesized using different methods, and its mechanism of action has been studied extensively. 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, further studies are needed to determine its safety and efficacy in vivo and to investigate its potential applications in other fields.
Méthodes De Synthèse
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine can be synthesized using different methods, including the reaction of 4-bromo-2-chlorophenol with acetic anhydride, followed by the reaction with morpholine. Another method involves the reaction of 4-bromo-2-chlorophenoxyacetic acid with morpholine in the presence of a coupling agent. The synthesis of 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has been optimized to increase its yield and purity.
Applications De Recherche Scientifique
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has been used in scientific research for various applications, including as a ligand for the identification of protein-protein interactions, as a tool for the study of protein-ligand interactions, and as a potential drug candidate for the treatment of cancer and other diseases. 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c13-9-1-2-11(10(14)7-9)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKDIAYNMWARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700718.png)


![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)
![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)

![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)

![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)


